molecular formula C14H10N2O3 B14287513 3,7-Dimethyl-8-nitro-5H-indeno[1,2-B]pyridin-5-one CAS No. 117621-11-1

3,7-Dimethyl-8-nitro-5H-indeno[1,2-B]pyridin-5-one

Cat. No.: B14287513
CAS No.: 117621-11-1
M. Wt: 254.24 g/mol
InChI Key: INQRAYRZLDBRPW-UHFFFAOYSA-N
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Description

3,7-Dimethyl-8-nitro-5H-indeno[1,2-B]pyridin-5-one is a heterocyclic compound that features a fused indeno-pyridine structure

Chemical Reactions Analysis

3,7-Dimethyl-8-nitro-5H-indeno[1,2-B]pyridin-5-one undergoes various chemical reactions, including:

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

3,7-Dimethyl-8-nitro-5H-indeno[1,2-B]pyridin-5-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,7-Dimethyl-8-nitro-5H-indeno[1,2-B]pyridin-5-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its observed biological activities .

Comparison with Similar Compounds

3,7-Dimethyl-8-nitro-5H-indeno[1,2-B]pyridin-5-one can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

CAS No.

117621-11-1

Molecular Formula

C14H10N2O3

Molecular Weight

254.24 g/mol

IUPAC Name

3,7-dimethyl-8-nitroindeno[1,2-b]pyridin-5-one

InChI

InChI=1S/C14H10N2O3/c1-7-3-11-13(15-6-7)9-5-12(16(18)19)8(2)4-10(9)14(11)17/h3-6H,1-2H3

InChI Key

INQRAYRZLDBRPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C3=C(C2=O)C=C(C(=C3)[N+](=O)[O-])C)N=C1

Origin of Product

United States

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